

selpercatinib real-world evidence FAERS database analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Selpercatinib

CAS No.: 2152628-33-4

Cat. No.: S542954

[Get Quote](#)

Adverse Event Profiles from FAERS

The table below summarizes the key adverse events (AEs) associated with **selpercatinib** and provides a comparison with pralsetinib where data is available, based on recent real-world pharmacovigilance studies [1] [2].

Adverse Event (PT)	Selpercatinib Signal Strength (ROR)	Pralsetinib Signal Strength (ROR)	Key Comparisons & Notes
Hypertension	Confirmed signal [2]	Confirmed signal [2]	A known, common AE for both drugs.
Pericardial effusion	New significant signal [1]	---	Identified as a new AE of interest for selpercatinib.
Dysphagia	New significant signal [1]	Higher incidence in males [2]	A new signal for selpercatinib; also reported for pralsetinib.
Hemiparesis	New significant signal [1]	---	Identified as a new AE of interest for selpercatinib.

Adverse Event (PT)	Selpercatinib Signal Strength (ROR)	Pralsetinib Signal Strength (ROR)	Key Comparisons & Notes
Pulmonary Embolism	Signal detected [2]	---	Associated with selpercatinib.
Deep Vein Thrombosis	Signal detected [2]	---	Associated with selpercatinib.
Hepatic function abnormal	Signal detected [1]	---	More frequently reported in Asia and with single doses >160 mg.
Hypersensitivity	Signal detected [1]	---	More frequently reported in Asia and in individuals <50 kg.
Rhabdomyolysis	---	New significant signal [2]	Associated with pralsetinib, not prominently with selpercatinib.
Myocardial injury	---	New significant signal [2]	Associated with pralsetinib, not prominently with selpercatinib.
Cognitive disorder	---	New significant signal [2]	Associated with pralsetinib, not prominently with selpercatinib.

Comparative Insights:

- **Selpercatinib vs. Pralsetinib:** A direct comparative study found that the risk of certain AEs like **decreased platelet count, anemia, pneumonitis, asthenia, and edema was significantly higher with pralsetinib**. In contrast, the risk of **ascites and elevated liver enzymes (ALT/AST) was significantly higher with selpercatinib** [2].
- **Demographic Influences:** AE profiles can vary by demographics [1] [2].
 - For **selpercatinib**, males had a higher incidence of QT prolongation and dysphagia, while younger adults (18-65) were more prone to pyrexia and pleural effusion compared to those over 65 [2].
 - For **pralsetinib**, females experienced more hypertension and pulmonary embolism, while males were more susceptible to rhabdomyolysis [2].

Real-World Treatment Outcomes

Real-world studies supplement clinical trial data by showing how drugs perform in broader, more diverse patient populations. The following table outlines key effectiveness outcomes for **selpercatinib** [3].

Outcome Measure	Real-World Results (a/mNSCLC Patients)	Context & Notes
Real-World Time to Treatment Discontinuation or Death (rwTTDd)	Median: 12.1 - 22.4 months	Flatiron Health DB (FHD): 22.4 mo [3]. Optum CDM: 12.1 mo [3]. Reflects duration of treatment in a real-world setting.
Real-World Time to Next Treatment or Death (rwTTNTd)	Median: 16.2 - 21.0 months	FHD: 21.0 mo [3]. Optum CDM: 16.2 mo [3]. Indicates the length of time before a subsequent therapy is needed.
Medication Possession Ratio (MPR)	Median: 0.98 (IQR: 0.84-1.00)	In Optum CDM, 77.3% of patients were adherent (MPR \geq 0.80) [3]. Demonstrates high adherence to selpercatinib in routine practice.

Interpretation of Outcomes: These real-world effectiveness results in a cohort that was generally older and had more comorbidities were largely consistent with the progression-free survival (PFS) reported in the phase 3 LIBRETTO-431 trial, further supporting **selpercatinib** as a standard of care for RET-altered cancers [3].

Methodologies for FAERS Analysis

The real-world evidence summarized above is generated through rigorous analysis of the FAERS database. Here are the detailed methodologies employed in the cited studies.

Data Source and Processing

- Data Extraction:** FAERS data is collected quarterly. Studies typically analyze reports where the drug of interest is listed as the "Primary Suspected" (PS) agent [1].

- **Data Cleaning:** This critical step involves removing duplicate reports and excluding AEs not directly attributed to the drug (e.g., medication errors, disease progression) to ensure analysis focuses on drug-induced AEs [1] [2].
- **AE Coding:** Adverse events are coded using the **Medical Dictionary for Regulatory Activities (MedDRA)**, which categorizes AEs into **Preferred Terms (PT)** and **System Organ Classes (SOC)** for standardized analysis [1] [2].

Disproportionality Analysis This is the core statistical method for identifying potential safety signals in pharmacovigilance. It compares the reporting frequency of a specific AE for a drug of interest against the reporting frequency for all other drugs in the database [1] [2].

- **Primary Metric:** The **Reporting Odds Ratio (ROR)** is commonly used [2].
- **Signal Detection Criteria:** An AE is considered a significant signal if it meets predefined thresholds. For example, a signal may be defined by a lower bound of the ROR's 95% confidence interval exceeding 1, and a minimum case count of 3 or more [1].

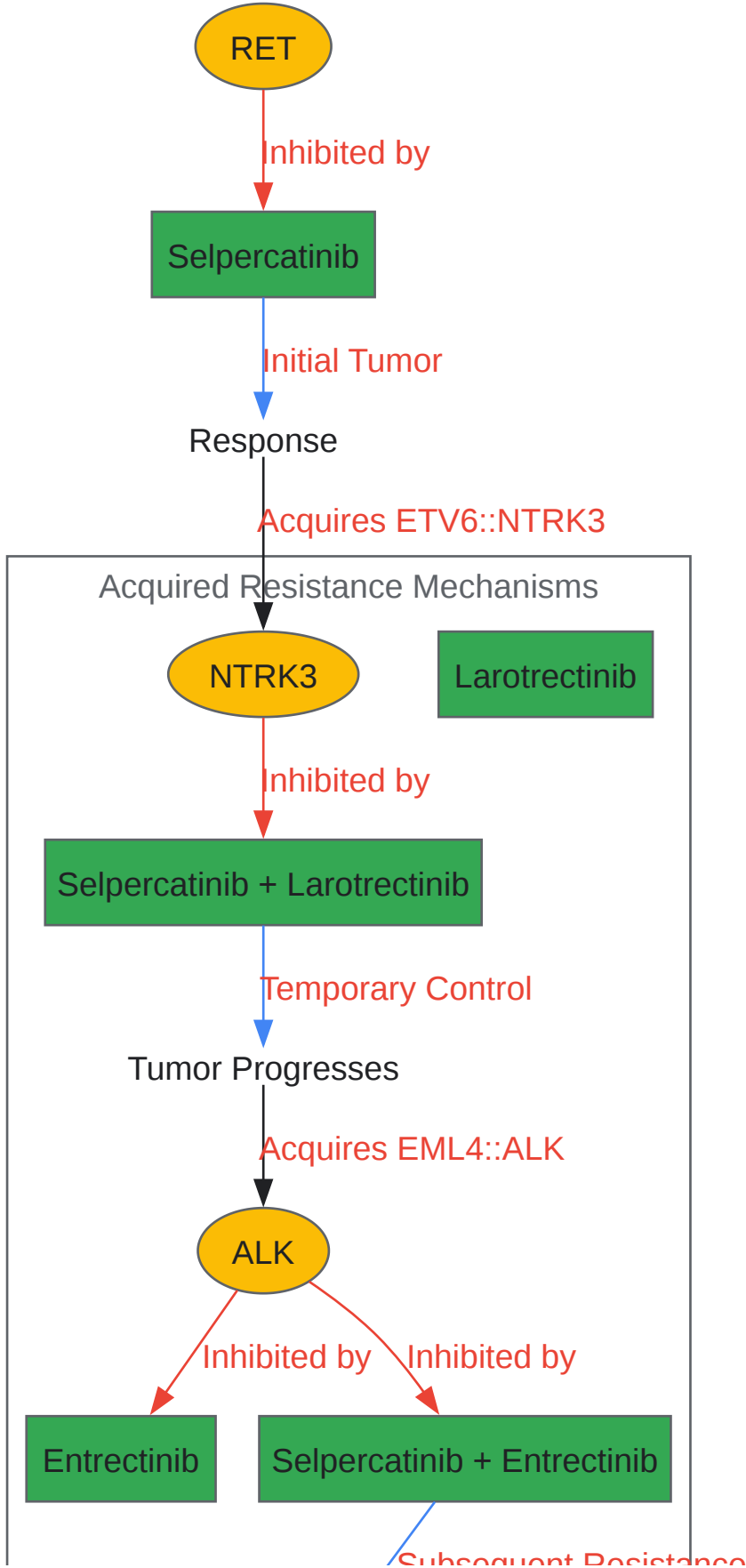
Stratified Analysis Studies often conduct subgroup analyses to investigate how AE signals differ based on patient characteristics such as sex, age group, reporter continent, and drug dosage [1] [2]. Statistical significance between subgroups is typically assessed using **Fisher's exact test** [1].

Key Resistance Mechanisms

Understanding resistance is crucial for long-term cancer management. While on-target RET mutations (like G810) occur, **selpercatinib** resistance can also arise through **off-target mechanisms**, where the cancer activates alternative signaling pathways to bypass RET inhibition [4].

The following diagram illustrates this complex, evolving resistance process observed in a clinical case, where a patient's tumor developed successive new genetic alterations to overcome targeted treatments [4].

Selpercatinib Resistance via Off-Target Alterations





Click to download full resolution via product page

This case demonstrates that **sequential liquid biopsy and molecular profiling are essential** to guide dynamic treatment strategies. When one resistance pathway emerges, combining targeted inhibitors (e.g., **selpercatinib** with entrectinib) can re-establish tumor control, providing a proof-of-concept for personalized, N-of-1 care approaches [4].

Conclusions and Research Implications

Real-world evidence from FAERS solidifies our understanding of **selpercatinib**'s profile:

- **Safety:** It is crucial to monitor for both known AEs (hypertension, elevated liver enzymes) and newly identified signals like pericardial effusion and dysphagia. Demographic factors significantly influence AE risk [1] [2].
- **Effectiveness:** Real-world outcomes confirm the durable efficacy of **selpercatinib** observed in clinical trials, with high treatment adherence in practice [3].
- **Resistance Management:** Off-target resistance is a key challenge. Proactive molecular monitoring and combination targeted therapies represent the future of managing advanced, evolving cancers [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Adverse event profiles of selpercatinib: a real ... - BMC Cancer [bmccancer.biomedcentral.com]
2. Adverse event profile differences between pralsetinib and ... [frontiersin.org]
3. Real-World Outcomes of Selective RET Inhibitor Selpercatinib ... [pmc.ncbi.nlm.nih.gov]
4. Adaptive Darwinian off-target resistance mechanisms to ... [nature.com]

To cite this document: Smolecule. [selpercatinib real-world evidence FAERS database analysis].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b542954#selpercatinib-real-world-evidence-faers-database-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com